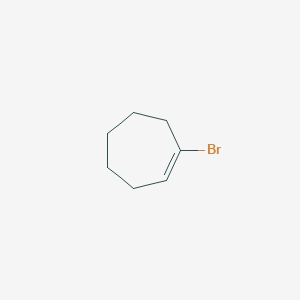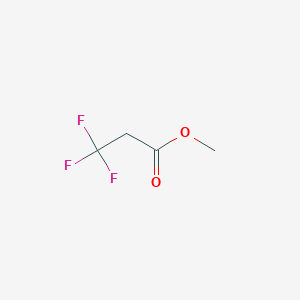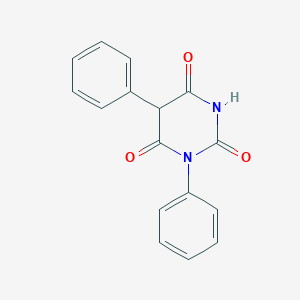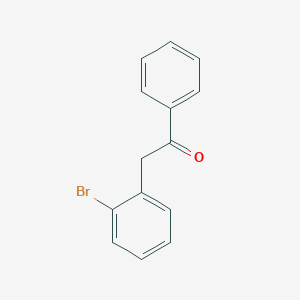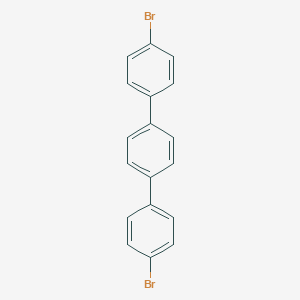
4,4''-ジブロモ-p-ターフェニル
概要
説明
4,4''-Dibromo-p-terphenyl, commonly referred to as 4,4''-DBP, is an organobromine compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C18H12Br2 and a molecular weight of 379.2 g/mol. 4,4''-DBP is used in a variety of applications, such as synthesis of organic compounds, as a catalyst for chemical reactions, and as a reagent for biochemical and physiological studies.
科学的研究の応用
ターフェニル誘導体の合成
4,4''-ジブロモ-p-ターフェニルは、ターフェニル誘導体の合成における重要な中間体です . これらの誘導体は、材料科学、医薬品、有機エレクトロニクスなど、さまざまな分野で幅広い用途を持っています .
液晶材料
この化合物は、液晶材料の合成に使用されます . これらの材料は、可変透明性、高い熱安定性、導電性などのユニークな特性を持っています。 ディスプレイ、センサー、光学デバイスなど、さまざまな用途で使用されています .
有機発光ダイオード(OLED)
4,4''-ジブロモ-p-ターフェニルは、特定の有機発光ダイオード(OLED)の製造に使用されています . OLEDは、テレビ画面、コンピューターモニター、照明システムなど、さまざまな用途で使用されています .
ウルマンカップリング反応
この化合物は、ウルマンカップリング反応で使用されています . 最近の研究では、ウルマンカップリング反応にコバルト原子を触媒として組み込むことで、半導体表面でターフェニル分子の高重合収率が達成されました . これは、半導体表面に直接、炭素系ナノ材料をボトムアップ合成するための新たな可能性を開きます .
表面官能化
作用機序
Target of Action
4,4’'-Dibromo-p-terphenyl (DBTP) is primarily used as a key intermediate in the synthesis of terphenyl derivatives, liquid crystals, and certain organic electroluminescent materials . The primary targets of DBTP are therefore the molecular structures that these materials form.
Mode of Action
DBTP undergoes a process known as Ullmann coupling when thermally catalyzed on a surface such as Ag(111). This reaction involves the formation of carbon-carbon bonds at a single molecular level . The DBTP molecules partially debrominate and align along the surface after deposition at room temperature .
Biochemical Pathways
These activities include strong immunosuppressive activity, neuroprotective effects, coagulation effects, thrombosis, isomeric 5-lipoxygenase inhibitory activity, and cytotoxic activity .
Result of Action
The primary result of DBTP’s action is the formation of new molecular structures through the Ullmann coupling reaction. This reaction results in the formation of carbon-carbon bonds, leading to the creation of terphenyl derivatives, liquid crystals, and organic electroluminescent materials .
Safety and Hazards
Safety data sheets indicate that 4,4’'-Dibromo-p-terphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
1,4-bis(4-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIPJQIPFPRJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498987 | |
| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17788-94-2 | |
| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4''-Dibromo-p-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4,4''-Dibromo-p-terphenyl (DBTP) readily adsorbs onto various metal surfaces, including gold (Au), silver (Ag), and copper (Cu). The bromine atoms in DBTP play a crucial role, undergoing catalytic cleavage (dehalogenation) on these surfaces. [, , , , , , , , , , , , , , ]. This dehalogenation leads to the formation of reactive radical species that can participate in various on-surface reactions, most notably Ullmann coupling [, , , , , , , ]. This process enables the formation of carbon-carbon bonds between adjacent DBTP molecules, ultimately leading to the creation of extended structures like poly(para-phenylene) (PPP) [, , , , , , , ]. Further processing can then transform these PPP chains into graphene nanoribbons (GNRs), highly sought-after materials for nanoelectronics [, , ].
A:
Molecular formula: C18H12Br2 []* Molecular weight: 388.09 g/mol * Spectroscopic data:* While the provided articles primarily focus on DBTP's on-surface reactivity and resulting structures, techniques like Raman spectroscopy are used to characterize the synthesized GNRs and confirm the absence of degradation products [].
A: The specific metal substrate significantly affects the reaction pathway and outcome. For instance, reversible dehalogenation is observed on Au(111), while on Cu(111), organometallic intermediates are predominantly formed, inhibiting reversibility []. Additionally, the activation temperatures for bromine scission and subsequent coupling reactions vary between different metals and their facets. For example, Au(110) and Au(100) require higher temperatures for Ullmann coupling and cyclodehydrogenation compared to Au(111) []. Ag(110) demonstrates intermediate properties, with the formation of organometallic intermediates involving silver adatoms before PPP formation [].
A: Yes, the presence of oxygen can significantly alter the reaction pathway of DBTP on metal surfaces. Instead of forming 1D polymers as seen in oxygen-free conditions, oxygen adsorption can promote the formation of 2D organometallic networks upon annealing []. This occurs due to oxygen stabilizing the organometallic segments formed during the reaction.
A: Density Functional Theory (DFT) calculations are extensively employed to complement experimental observations and provide insights into the energetics and mechanisms of DBTP's on-surface reactions [, , , , , ]. For example, DFT calculations revealed the energy gains associated with different configurations of DBTP molecules caged in porous supramolecular structures on Ag(111), stabilized by halogen and hydrogen bonds []. Additionally, DFT helps explain the different activation energies for bromine desorption from Ag and Au surfaces, explaining the varying kinetics of molecular chain and GNR formation [].
A: While the provided research focuses primarily on DBTP, studies using 1,4-dibromobenzene demonstrate that precursor length can influence the size of the resulting 2D organometallic networks on Cu(111) []. This suggests that structural modifications to the DBTP backbone could be used to tailor the properties and self-assembly of the resulting nanostructures.
A: Adding metal atom catalysts, such as cobalt, can significantly enhance the efficiency of the Ullmann coupling reaction involving DBTP on less reactive surfaces like TiO2(110) [, ]. Cobalt atoms facilitate debromination at room temperature, leading to a higher yield of poly-para-phenylene (PPP) by reducing the desorption of DBTP molecules during the reaction.
A: Yes, DBTP has been successfully used in conjunction with boron precursors to create mixed-dimensional heterostructures composed of 2D borophene and 1D armchair graphene nanoribbons (aGNRs) []. This self-assembly process highlights the versatility of DBTP as a building block for complex nanomaterials.
A: Utilizing light in conjunction with heat can significantly lower the activation temperatures for each stage of the Ullmann coupling reaction involving DBTP []. This light-assisted approach enhances the reactivity of less reactive surfaces, such as Ag(100), enabling PPP synthesis at lower temperatures and providing an additional parameter for controlling on-surface synthesis [].
A: Raman spectroscopy confirms the stability of GNRs synthesized from DBTP after exposure to air []. The presence of characteristic GNR vibrational modes and the absence of degradation-related fingerprints suggest their suitability for applications outside controlled environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



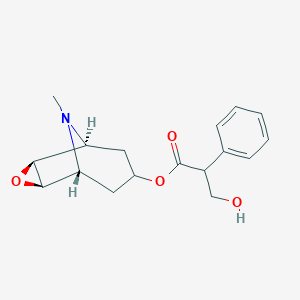


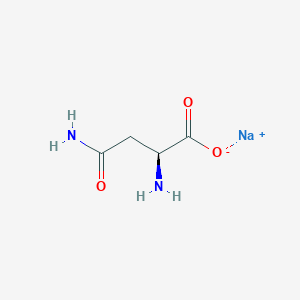
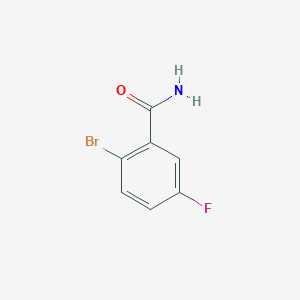
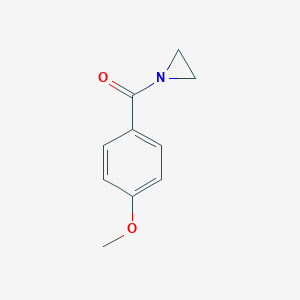

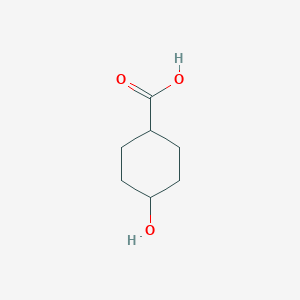
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
